molecular formula C6H10N4O2 B1329703 1,3-Dimethyl-6-hydrazinouracil CAS No. 40012-14-4

1,3-Dimethyl-6-hydrazinouracil

Cat. No.: B1329703
CAS No.: 40012-14-4
M. Wt: 170.17 g/mol
InChI Key: HZJOVZZMDMNJJT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-hydrazinouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two methyl groups at positions 1 and 3, and a hydrazino group at position 6 on the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-hydrazinouracil can be synthesized through the reaction of 1,3-dimethyluracil with hydrazine hydrate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product in good yields . Another method involves the reaction of 1,3-dimethyluracil with hydrazine sulfate in the presence of a base such as sodium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

1,3-Dimethyl-6-hydrazinouracil has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-hydrazinouracil is unique due to the presence of both methyl groups and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOVZZMDMNJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193078
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40012-14-4
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40012-14-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Step 1 intermediate (17 g, 97.34 mmol) and hydrazine hydrate (119 ml) in isopropyl alcohol (280 ml) were refluxed for 1 h. The excess of solvent was removed under reduced pressure, solid obtained was filtered, washed with methanol (25 ml) and dried to obtain 8.1 g of the product as white solid; 1H NMR (300 MHz, DMSO-d6): δ 3.09 (s, 3H), 3.21 (s, 3H), 4.37 (br s, 2H), 5.10 (s, 1H), 8.02 (br s, 1H).
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intermediate
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17 g
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119 mL
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280 mL
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Synthesis routes and methods II

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
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halogen
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6-chloro-1,3-dialkyuracil
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( 20 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethyl-6-hydrazinouracil
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1,3-Dimethyl-6-hydrazinouracil
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1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 4
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 5
1,3-Dimethyl-6-hydrazinouracil
Customer
Q & A

Q1: What makes 1,3-Dimethyl-6-hydrazinouracil a useful starting material in organic synthesis?

A: this compound possesses a reactive hydrazine moiety that readily undergoes condensation reactions with various electrophiles. [, , ] This allows for the facile introduction of diverse substituents at the 6-position of the uracil ring, making it a valuable precursor for synthesizing a wide range of pyrimidine derivatives.

Q2: Can you provide examples of specific reactions that highlight the synthetic utility of this compound?

A2: Certainly! Here are a few key examples:

  • Formation of Hydrazones: this compound readily reacts with aldehydes to form hydrazones. These hydrazones serve as valuable intermediates in the synthesis of more complex heterocyclic systems. []
  • Synthesis of Pyrazolo[3,4-d]pyrimidines: This compound reacts with dimethylformamide dialkylacetals to yield 2-alkyl-substituted pyrazolo[3,4-d]pyrimidines. Furthermore, reactions with α-methylbenzylidenehydrazino derivatives of this compound and orthoesters lead to the formation of 2-vinylpyrazolo[3,4-d]pyrimidines. []
  • Construction of Fused Heterocycles: this compound acts as a precursor for the synthesis of complex fused heterocyclic systems. For example, it reacts with α,β-unsaturated compounds and α-ketoalkynes to generate 1H-pyrimido [4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines, respectively. []

Q3: The research mentions the synthesis of pyrazolo[3,4-d]pyrimidines. What is the significance of these compounds?

A: Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds with diverse biological activities. They have garnered significant attention in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents. [] The ability to synthesize them efficiently from this compound makes this compound a valuable tool for developing novel therapeutics.

Q4: How does the structure of this compound contribute to its reactivity?

A: The presence of both the electron-rich pyrimidine ring and the nucleophilic hydrazine group in this compound contributes to its diverse reactivity. The hydrazine nitrogen readily attacks electrophilic centers, while the pyrimidine ring can undergo further functionalization, allowing for the construction of complex molecular architectures. [, , ]

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